

High-performance liquid chromatography (HPLC) method for Goniothalamine analysis

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Compound of Interest

Compound Name: Goniothalamine

Cat. No.: B15565316

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Application Notes and Protocols for the HPLC Analysis of Goniothalamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and validated protocols for the quantitative analysis of **Goniothalamine**, a naturally occurring styryl-lactone with significant cytotoxic and potential anticancer properties, using High-Performance Liquid Chromatography (HPLC).

Introduction

Goniothalamine is a bioactive compound isolated from various species of the *Goniothalamus* genus. Its potent biological activities necessitate reliable and accurate analytical methods for quantification in plant extracts and pharmaceutical formulations. This document outlines a validated HPLC method, including detailed experimental protocols for sample preparation, standard solution preparation, and chromatographic analysis.

Comparative HPLC Methods for Goniothalamine Analysis

A review of the literature reveals various HPLC methods for the quantification of **Goniothalamine**. Below is a summary of a validated method, providing a baseline for laboratory application.

Parameter	Method 1
Column	Information not explicitly detailed, but a C18 column is commonly used for reverse-phase HPLC of similar natural products.
Mobile Phase	A gradient of ultrapure water (A) and methanol (B).
Gradient Elution	0-10 min: 50% B10-40 min: 50-100% B40-50 min: 100-60% B
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm
Injection Volume	Not explicitly stated, but typically 10-20 µL for analytical HPLC.
Retention Time	Approximately 24.1 minutes.
LOD	1.55 µg/mL
LOQ	5.16 µg/mL

Experimental Protocols

Extraction of Goniotalamin from Plant Material (Maceration)

This protocol describes a general procedure for the extraction of **Goniotalamin** from dried and powdered plant material, such as the stem bark of *Goniotalamus* species.

Materials:

- Dried, powdered plant material (e.g., *Goniotalamus andersonii* stem bark)
- Solvents: Hexane, Petroleum Ether, Ethyl Acetate, Methanol
- Conical flasks or beakers

- Shaker or magnetic stirrer
- Filter paper (Whatman No. 1 or equivalent)
- Rotary evaporator

Procedure:

- Weigh a suitable amount of the powdered plant material (e.g., 100 g).
- Place the powder in a large conical flask or beaker.
- Add a sufficient volume of the chosen extraction solvent (e.g., hexane, which has shown to yield a high amount of **Goniothalamine**) to completely submerge the plant material (e.g., 500 mL).
- Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for a specified period (e.g., 24-48 hours).
- After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.
- Collect the filtrate (the extract) and concentrate it under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to obtain the crude extract.
- The crude extract can be further purified using techniques like column chromatography if necessary. For quantitative analysis, the crude extract can be dissolved in a suitable solvent for HPLC analysis.

Preparation of Standard Solutions for Calibration Curve

Accurate quantification by HPLC requires the generation of a calibration curve using standard solutions of known concentrations.

Materials:

- **Goniothalamine** standard (of high purity)

- HPLC-grade solvent (e.g., chloroform or methanol)
- Analytical balance
- Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
- Micropipettes

Procedure:

- Stock Solution Preparation (e.g., 1000 µg/mL):
 - Accurately weigh 10 mg of the **Goniothalamine** standard.
 - Transfer the weighed standard into a 10 mL volumetric flask.
 - Dissolve the standard in a small amount of the
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